molecular formula C20H24N2O3 B5338851 1-(4-methoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine

1-(4-methoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine

Cat. No.: B5338851
M. Wt: 340.4 g/mol
InChI Key: IBOIQRABLKZYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. MeOPP has been widely studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.

Mechanism of Action

1-(4-methoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 and D3 receptors. It also inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to increased neurotransmitter levels in the brain. These mechanisms of action are believed to contribute to this compound's anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This compound also increases the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various cellular processes in the brain.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, this compound also has several limitations, including its limited solubility in water and its potential for toxicity at high doses.

Future Directions

1-(4-methoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical use. Some potential future directions for this compound research include the development of novel formulations and delivery methods, the investigation of its effects on other neurological disorders, and the exploration of its potential for combination therapy with other drugs.

Synthesis Methods

1-(4-methoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylpiperazine with 2-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product can then be purified using various techniques, including recrystallization and chromatography.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine has been extensively studied for its potential use in the treatment of various neurological disorders. Several studies have shown that this compound exhibits anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been shown to modulate the activity of neurotransmitters, including serotonin, dopamine, and norepinephrine, which play a crucial role in the regulation of mood and behavior.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-7-17(8-10-18)21-11-13-22(14-12-21)20(23)15-16-5-3-4-6-19(16)25-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOIQRABLKZYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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